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Compound of Interest

Compound Name: GW791343 trihydrochloride

Cat. No.: B3123575 Get Quote

Technical Support Center: GW791343
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of GW791343, with a focus on

addressing its species-dependent effects.

Frequently Asked Questions (FAQs)
Q1: What is GW791343 and what is its primary mechanism of action?

A1: GW791343 is a potent allosteric modulator of the P2X7 receptor (P2X7R).[1] It does not

bind to the same site as the endogenous agonist, ATP, but instead modulates the receptor's

response to ATP.[2] Its effects are highly dependent on the species being studied. In humans, it

acts as a negative allosteric modulator, inhibiting the receptor's function, while in rats, it acts as

a positive allosteric modulator, enhancing the receptor's response to agonists.[2][3]

Q2: What is the molecular basis for the species-dependent effects of GW791343?

A2: The differential effects of GW791343 between human and rat P2X7 receptors have been

pinpointed to a single amino acid difference at position 95 of the receptor protein.[4][5][6] The

human P2X7 receptor has a phenylalanine (F) at this position, whereas the rat P2X7 receptor

has a leucine (L).[4] This single residue change is primarily responsible for GW791343

switching from a negative allosteric modulator in humans to a positive allosteric modulator in

rats.[5][7]
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Q3: What are the reported potency values for GW791343 in different species?

A3: For the human P2X7 receptor, GW791343 acts as a negative allosteric modulator with a

pIC50 ranging from 6.9 to 7.2.[1][8] In contrast, at the rat P2X7 receptor, it acts as a positive

allosteric modulator, increasing the potency and maximal effect of agonists like ATP and

BzATP.[1][3]

Q4: Are there any known off-target effects of GW791343?

A4: While GW791343 is primarily characterized as a P2X7 receptor modulator, it is crucial to

consider potential off-target effects, as is the case with many small molecule inhibitors. Some

P2X7 receptor antagonists have been reported to have off-target effects on other P2X receptor

subtypes or even unrelated signaling proteins.[9][10] There is also a known interplay between

the purinergic system and the endocannabinoid system, with some cannabinoid ligands

showing activity at GPR55.[9][11][12][13] However, direct, significant off-target activity of

GW791343 on GPR55 or cannabinoid receptors has not been prominently reported in the

reviewed literature. It is always recommended to include appropriate controls to validate the

specificity of the observed effects in your experimental system.

Data Presentation
Table 1: Species-Dependent Activity of GW791343 on the P2X7 Receptor
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Species
Effect on
P2X7R

Potency
(pIC50)

Key Amino
Acid at
Position 95

Reference(s)

Human

Negative

Allosteric

Modulator

(Antagonist)

6.9 - 7.2
Phenylalanine

(F)
[1][4][8]

Rat

Positive

Allosteric

Modulator

(Potentiator)

Not Applicable Leucine (L) [2][3][4]

Mouse

Weak

Antagonist/No

Significant Effect

Not Reported Leucine (L) [14]

Experimental Protocols
Detailed Protocol: Ethidium Bromide Uptake Assay for
P2X7 Receptor Activation
This assay measures the formation of the P2X7 receptor pore, which is permeable to large

molecules like ethidium bromide (EtBr) upon sustained agonist stimulation.

Materials:

HEK293 cells stably expressing the human or rat P2X7 receptor

Cell culture medium (e.g., DMEM with 10% FBS)

Assay Buffer (e.g., NaCl-based or Sucrose-based buffer)[15]

GW791343 dihydrochloride

P2X7R agonist (e.g., ATP or BzATP)

Ethidium Bromide (EtBr)
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96-well black, clear-bottom plates

Fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm)

Procedure:

Cell Seeding: Seed the P2X7R-expressing HEK293 cells into a 96-well black, clear-bottom

plate at a density that will result in a confluent monolayer on the day of the assay. Incubate

overnight at 37°C in a 5% CO2 incubator.

Compound Pre-incubation:

On the day of the assay, gently wash the cells once with the Assay Buffer.

Prepare serial dilutions of GW791343 in the Assay Buffer at the desired concentrations.

Add the GW791343 solutions to the respective wells and incubate for a pre-determined

time (e.g., 10-40 minutes) at 37°C.[8] Include a vehicle control (e.g., DMSO at the same

final concentration).

Dye and Agonist Addition:

Prepare a solution containing both EtBr (final concentration typically 5-20 µM) and the

P2X7R agonist (e.g., BzATP at a concentration that elicits a robust response, often in the

high micromolar to millimolar range) in the Assay Buffer.[16]

Add this solution to the wells to initiate receptor activation and dye uptake.

Measurement:

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total

duration of 20-60 minutes to monitor the kinetics of EtBr uptake.

Data Analysis:

Subtract the background fluorescence from wells containing cells but no agonist.
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Plot the fluorescence intensity over time.

For antagonist activity (human P2X7R), calculate the percentage of inhibition at a specific

time point or the area under the curve for each concentration of GW791343 and determine

the IC50 value.

For potentiating activity (rat P2X7R), compare the rate and maximal level of EtBr uptake in

the presence and absence of GW791343.

Troubleshooting Guide
Issue 1: No inhibitory effect of GW791343 on human P2X7R is observed.

Potential Cause: Incorrect species of cells or receptor.

Troubleshooting Step: Verify the origin of your cells and the species of the expressed

P2X7 receptor. GW791343 will not inhibit the rat P2X7 receptor.[2][3]

Potential Cause: Suboptimal agonist concentration.

Troubleshooting Step: If the agonist concentration is too high, it may overcome the

inhibitory effect of a non-competitive antagonist. Perform an agonist dose-response curve

to determine the EC80 concentration for your inhibition assay.

Potential Cause: Insufficient pre-incubation time.

Troubleshooting Step: Ensure a sufficient pre-incubation time with GW791343 (e.g., 10-40

minutes) to allow for binding to the receptor.[8]

Issue 2: Unexpected potentiation of P2X7R activity in a non-rat cell line.

Potential Cause: Misidentified cell line.

Troubleshooting Step: Perform cell line authentication to confirm the species of your cells.

Potential Cause: Presence of a mutation in the P2X7 receptor.
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Troubleshooting Step: If using a custom-engineered cell line, sequence the P2X7 receptor

gene to check for any mutations, particularly at amino acid position 95.[5][6]

Issue 3: High background fluorescence in the ethidium bromide uptake assay.

Potential Cause: Cell death or membrane permeabilization unrelated to P2X7R activation.

Troubleshooting Step: Include a negative control of untransfected cells or cells not

expressing P2X7R to assess background dye uptake. Also, include a control with a known

potent and selective P2X7R antagonist to confirm that the observed dye uptake is P2X7R-

dependent.[16]

Potential Cause: Contamination of cell culture.

Troubleshooting Step: Regularly check cell cultures for any signs of contamination.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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